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Executive Summary
This document provides a preliminary toxicity assessment of VUF10497, a novel compound

identified as a potent histamine H4 receptor (H4R) inverse agonist with additional considerable

affinity for the histamine H1 receptor (H1R). VUF10497, with the chemical name 6-chloro-2-(4-

methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine, has demonstrated anti-

inflammatory properties in preclinical in vivo models. This guide synthesizes the currently

available, albeit limited, information on its safety profile, drawing from its discovery and initial

pharmacological characterization. The primary focus of existing research has been on the

efficacy of VUF10497, and as such, dedicated toxicology studies are not yet publicly available.

This assessment is therefore based on reported in vivo observations and the known

pharmacology of H1 and H4 receptor antagonists.

Introduction
VUF10497 is a small molecule with a molecular weight of 373.90 g/mol and a chemical formula

of C18H20ClN5S.[1] It has been characterized as a dual-action H1R/H4R ligand, a profile that

suggests potential therapeutic benefits in inflammatory and allergic conditions.[2] The

histamine H4 receptor is primarily expressed on hematopoietic cells and is involved in

inflammatory responses, while the H1 receptor is a well-established target for allergic

conditions. The dual antagonism of these receptors could offer a synergistic approach to

treating complex inflammatory diseases.
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Known Biological Activity and Mechanism of Action
VUF10497 acts as an inverse agonist at the human histamine H4 receptor with a pKi of 7.57.[1]

[3] It also demonstrates significant affinity for the human histamine H1 receptor.[3] As an

inverse agonist, VUF10497 is presumed to reduce the basal activity of the H4 receptor, which

can be constitutively active. This action, combined with H1 receptor blockade, is believed to

underlie its observed anti-inflammatory effects.

Signaling Pathway
The proposed signaling pathway for VUF10497 involves the modulation of G-protein coupled

receptor (GPCR) signaling. Both H1 and H4 receptors are GPCRs. H1 receptor activation

typically leads to the activation of phospholipase C, resulting in the production of inositol

trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and

activate protein kinase C. H4 receptor activation is coupled to Gi/o proteins, leading to the

inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as calcium

mobilization. As an inverse agonist, VUF10497 would suppress these signaling cascades.
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Caption: Proposed signaling pathway of VUF10497 as a dual H1/H4 receptor inverse agonist.

Preclinical In Vivo Assessment
To date, the only publicly available in vivo data for VUF10497 comes from a study in rats

designed to assess its anti-inflammatory properties. While this was not a formal toxicity study, it

provides preliminary insights into the compound's tolerability at a therapeutically active dose.

Experimental Protocol
The in vivo anti-inflammatory effects of VUF10497 were evaluated in a rat model. The following

is a summary of the experimental design based on the available information.
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Caption: Generalized experimental workflow for the in vivo assessment of VUF10497.

Data Presentation
No quantitative toxicity data (e.g., LD50, NOAEL) has been published for VUF10497. The

available information is qualitative and based on the observations from the efficacy study.

Table 1: Summary of In Vivo Study Parameters and Observations for VUF10497

Parameter Details Source

Species Rat

Dosing Route

Not explicitly stated, likely oral

or intraperitoneal based on

similar studies.

Inferred

Dose(s) Tested Not explicitly stated. -

Study Duration Not explicitly stated. -

Observed Effects
Possesses anti-inflammatory

properties.

Adverse Events

No adverse events were

reported in the publication. The

compound was described as

having "anti-inflammatory

properties in vivo in the rat,"

suggesting it was tolerated at

the effective dose.

Potential Toxicities Based on Mechanism of Action
Given the lack of specific toxicity studies, a preliminary assessment can be informed by the

known effects of H1 and H4 receptor antagonists.
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H1 Receptor Antagonism: First-generation H1 antagonists are known to cause sedation,

drowsiness, and anticholinergic effects (dry mouth, blurred vision, urinary retention). While

the sedative properties of VUF10497 have not been characterized, this remains a potential

side effect.

H4 Receptor Antagonism/Inverse Agonism: The H4 receptor is heavily involved in the

immune system. Modulation of this receptor could potentially lead to immunosuppressive

effects or alterations in immune cell function. Long-term effects of H4R antagonism are not

well-established.

Limitations and Future Directions
The current assessment is severely limited by the absence of dedicated non-clinical safety

studies. The following data gaps need to be addressed to form a comprehensive toxicity profile

for VUF10497:

In Vitro Toxicity: Cytotoxicity studies in various cell lines (e.g., hepatocytes, renal cells,

cardiomyocytes) are required to assess direct cellular toxicity. Genotoxicity assays (e.g.,

Ames test, micronucleus assay) are also essential.

In Vivo Toxicity: Acute, sub-chronic, and chronic toxicity studies in at least two species (one

rodent, one non-rodent) are necessary to determine the target organs of toxicity, dose-

response relationships, and to establish a no-observed-adverse-effect level (NOAEL).

Safety Pharmacology: Studies to evaluate the effects of VUF10497 on the cardiovascular,

respiratory, and central nervous systems are critical.

Pharmacokinetics and Metabolism: A thorough understanding of the absorption, distribution,

metabolism, and excretion (ADME) properties of VUF10497 is needed to interpret toxicity

findings and to predict human pharmacokinetics.

Conclusion
VUF10497 is a promising dual-acting H1/H4 receptor inverse agonist with demonstrated in vivo

anti-inflammatory activity in rats. The preliminary information suggests that the compound is

tolerated at efficacious doses in this preclinical model. However, a comprehensive assessment

of its toxicity is not possible at this time due to the lack of dedicated safety studies. Further
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investigation into the in vitro and in vivo toxicity, as well as the safety pharmacology and ADME

profile of VUF10497, is imperative before its therapeutic potential can be fully evaluated in

clinical settings. Researchers and drug development professionals should proceed with the

understanding that the current safety profile is incomplete.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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